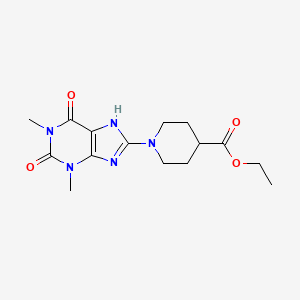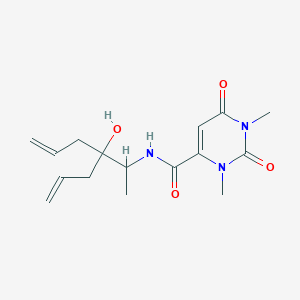![molecular formula C21H26ClNO4 B5984530 N-[2-(3-chlorophenyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5984530.png)
N-[2-(3-chlorophenyl)ethyl]-3,4,5-triethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)ethyl]-3,4,5-triethoxybenzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with ethoxy groups at the 3, 4, and 5 positions, and a 3-chlorophenylethyl group attached to the nitrogen atom. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorophenyl)ethyl]-3,4,5-triethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-triethoxybenzoic acid and 3-chlorophenylethylamine.
Amide Bond Formation: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3-chlorophenylethylamine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and solvents.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids derived from the ethoxy groups.
Reduction Products: Amines resulting from the reduction of the amide bond.
Substitution Products: Nitro or bromo derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: N-[2-(3-chlorophenyl)ethyl]-3,4,5-triethoxybenzamide is used as a building block in organic synthesis, particularly in the development of novel benzamide derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Research explores its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity. Alternatively, it may interact with a receptor, triggering a signaling pathway that alters cellular functions.
Comparación Con Compuestos Similares
- N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide
- N-[2-(3-chlorophenyl)ethyl]-3,4,5-triethoxybenzoic acid
- N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzoic acid
Comparison: N-[2-(3-chlorophenyl)ethyl]-3,4,5-triethoxybenzamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to similar compounds with methoxy groups or carboxylic acids. The ethoxy groups may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO4/c1-4-25-18-13-16(14-19(26-5-2)20(18)27-6-3)21(24)23-11-10-15-8-7-9-17(22)12-15/h7-9,12-14H,4-6,10-11H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCQOSHTJOGDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-4-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propyl]phenol](/img/structure/B5984452.png)
![2-[(1-methylpiperidin-4-yl)methyl]-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5984457.png)


![2-{1-(cyclohexylmethyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5984470.png)
![2-(4-methoxybenzyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5984483.png)
![Cyclopentyl-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone](/img/structure/B5984484.png)
![4-{[3-(Tert-butylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B5984497.png)

![methyl 6-[(4-phenylpiperazin-1-yl)sulfonyl]-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5984518.png)
![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984523.png)
![N-(4-FLUOROPHENYL)-4-[(2E)-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B5984538.png)
![5-N-cyclopentyl-6-N-(oxan-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5984552.png)
![3-[1-[(4-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B5984557.png)
